molecular formula C8H14N4O3 B13221386 Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate

Cat. No.: B13221386
M. Wt: 214.22 g/mol
InChI Key: RZIWUUAJWWXEQE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate is a chemical compound with the molecular formula C8H14N4O3 and a molecular weight of 214.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring makes this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.

    Amino acid modification: The triazole ring is then attached to an amino acid derivative, such as methyl 2-amino-3-butanoate, through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride.

    Electrophiles: Acyl chlorides, alkyl halides.

Major products formed from these reactions include carboxylic acids, dihydrotriazoles, and amides.

Scientific Research Applications

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]butanoate

InChI

InChI=1S/C8H14N4O3/c1-5(7(9)8(14)15-2)12-3-6(4-13)10-11-12/h3,5,7,13H,4,9H2,1-2H3

InChI Key

RZIWUUAJWWXEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C=C(N=N1)CO

Origin of Product

United States

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